![molecular formula C7H7NO2 B12890135 5H-Oxazolo[3,2-A]pyridin-5-OL CAS No. 201532-30-1](/img/structure/B12890135.png)
5H-Oxazolo[3,2-A]pyridin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid or its derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5H-Oxazolo[3,2-A]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[3,2-A]pyridine-5-one under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Oxazolo[3,2-A]pyridine-5-one.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted oxazolo[3,2-A]pyridin-5-OL derivatives.
Aplicaciones Científicas De Investigación
5H-Oxazolo[3,2-A]pyridin-5-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-OL involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Oxazolo[4,5-c]pyridin-2(3H)-one: Similar in structure but differs in the position of the oxazole ring.
Isoxazolopyridines: Compounds containing an isoxazole ring fused to a pyridine ring.
Uniqueness: 5H-Oxazolo[3,2-A]pyridin-5-OL is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
201532-30-1 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
5H-[1,3]oxazolo[3,2-a]pyridin-5-ol |
InChI |
InChI=1S/C7H7NO2/c9-6-2-1-3-7-8(6)4-5-10-7/h1-6,9H |
Clave InChI |
JJWPRLJAQAEGBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(N2C=COC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



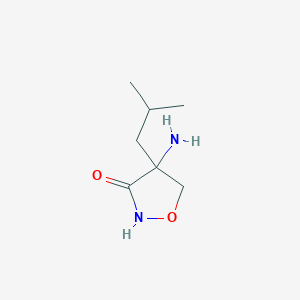

![[(2-Acetyl-1-benzofuran-7-yl)oxy]methyl acetate](/img/structure/B12890075.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
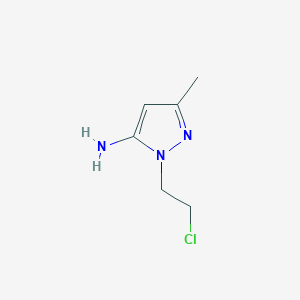
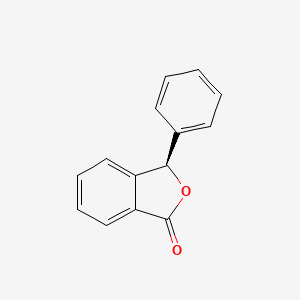
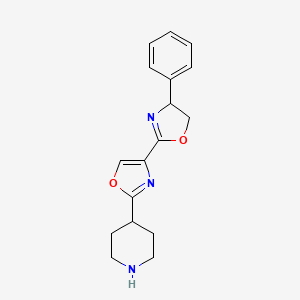
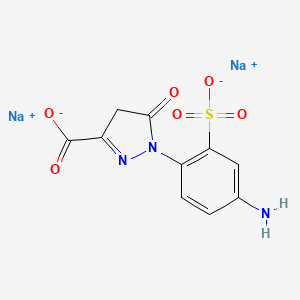
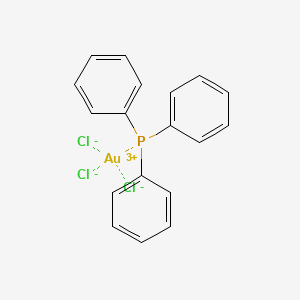
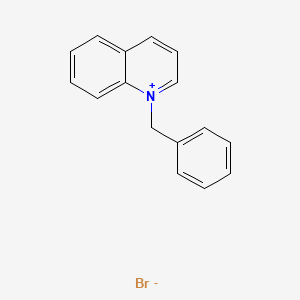

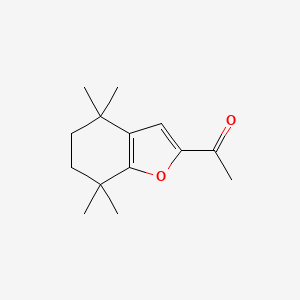
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
